4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Description
The compound 4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile (CAS: 1798620-92-4) features a xanthene-carbonyl group conjugated to a piperidine ring, which is further linked via a methoxymethyl spacer to a benzonitrile moiety . This structure is distinct from simpler piperidine derivatives due to its polycyclic xanthene system, which could influence solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
4-[[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c29-17-20-9-11-21(12-10-20)18-32-19-22-13-15-30(16-14-22)28(31)27-23-5-1-3-7-25(23)33-26-8-4-2-6-24(26)27/h1-12,22,27H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKXYAPBWJDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps. One common approach starts with the preparation of the xanthene core, followed by the introduction of the piperidine ring and the benzonitrile group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The xanthene core can interact with cellular components, leading to fluorescence, which is useful in imaging applications. The piperidine ring may interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences and similarities with related compounds:
Key Observations :
- Xanthene vs. Cyclopentane: The target compound’s xanthene-carbonyl group (bulky, aromatic) contrasts with the cyclopentanecarbonyl group in ’s analog, which is smaller and aliphatic.
- Linker Flexibility : The methoxymethyl linker in the target compound offers moderate flexibility compared to the propoxy spacer in ’s analog, which may influence conformational adaptability in binding pockets .
Physicochemical and Analytical Data
Analysis :
- The target compound’s xanthene aromatic protons would resonate distinctively in the 6.8–7.5 ppm range, differing from cyclopentane-derived analogs (e.g., ’s compound lacks aromaticity beyond benzonitrile) .
- High melting points in ’s compounds (e.g., 260°C for 9p) suggest crystalline stability, whereas ’s analog exists as an oil, indicating lower intermolecular forces .
Biological Activity
The compound 4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile , often referred to as "compound X," has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of compound X, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Compound X is characterized by a complex structure that includes a xanthene moiety, a piperidine ring, and a benzonitrile group. Its molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 306.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Table 1: Structural Features of Compound X
| Component | Structure |
|---|---|
| Xanthene moiety | Xanthene |
| Piperidine ring | Piperidine |
| Benzonitrile group | Benzonitrile |
The biological activity of compound X is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that compound X may exhibit cytotoxic effects against certain cancer cell lines while sparing non-malignant cells, suggesting a degree of selectivity.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of compound X on human cancer cell lines (e.g., Ca9-22, HSC-2), it was found to possess submicromolar CC₅₀ values, indicating potent cytotoxicity. The selectivity index was significantly higher compared to non-malignant cells, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Further investigations revealed that compound X induces mitochondrial membrane potential (MMP) disruption in treated cells, leading to apoptosis. This effect was particularly pronounced in leukemic cell lines, where the compound triggered G2/M phase accumulation .
Table 2: Summary of Biological Assays
| Cell Line | CC₅₀ (µM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| Ca9-22 | <0.5 | High | MMP disruption, apoptosis |
| HSC-2 | <0.3 | High | MMP disruption, cell cycle arrest |
| Non-malignant | >10 | Low | Minimal cytotoxicity |
Research Findings
Recent studies have highlighted the potential therapeutic applications of compound X beyond oncology. Its fluorescent properties have been explored for use as a probe in biological imaging, which could facilitate the visualization of cellular processes in real-time .
Pharmacological Potential
The structural characteristics of compound X suggest that it could serve as a lead compound for further drug development. The integration of the xanthene and piperidine groups may enhance its pharmacokinetic properties, making it suitable for oral administration or targeted delivery systems.
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with compound X. Investigations into its effects on other types of cancer and its interactions with different biological pathways are essential for understanding its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
